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Compound of Interest

Compound Name: Yimitasvir

Cat. No.: B10857898

An In-depth Technical Guide to the Discovery and Development of Yimitasvir

This guide provides a comprehensive overview of the discovery, development, and clinical
evaluation of Yimitasvir (also known as Emitasvir), a potent inhibitor of the Hepatitis C Virus
(HCV) Nonstructural Protein 5A (NS5A). It is intended for researchers, scientists, and
professionals in the field of drug development.

Introduction

Yimitasvir is an orally active small molecule developed for the treatment of chronic HCV
infection.[1] It belongs to the class of direct-acting antivirals (DAAS) that specifically target viral
proteins essential for replication. The development of Yimitasvir represents a significant
advancement in HCV therapy, contributing to highly effective and well-tolerated interferon-free
treatment regimens. The drug was developed by HEC Pharm and Dongguan HEC TaiGen
Biopharmaceuticals.[2]

Mechanism of Action

Yimitasvir exerts its antiviral effect by inhibiting the HCV NS5A replication complex.[1][3] NS5A
is a multifunctional phosphoprotein that plays a crucial role in both HCV RNA replication and
virion assembly. By binding to NS5A, Yimitasvir disrupts these processes, leading to a rapid
decline in viral load.
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Caption: Mechanism of action of Yimitasvir on the HCV NS5A protein.
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Development Timeline and Key Milestones

The development of Yimitasvir progressed from initial preclinical evaluations to
comprehensive clinical trials and eventual regulatory approval in China.
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2014
First-in-Human Study Registration
(2014L02064/5) [5, 7]

l

2016
HEC & TaiGen Joint Venture
for combination therapy development [14]

'

2017-2018
Phase 2 Clinical Trial
(Yimitasvir + Sofosbuvir) [13]

l

Mid-2019
Phase 3 Trial Initiated
(Furaprevir + Yimitasvir) [14]

'

2020
New Drug Application (NDA)
Approved in China [11]

l

2021
Included in National Reimbursement
Drug List (NRDL) in China [11]

l

2022
Additional Phase 1 PK Studies Completed
(NCT04565171, NCT04552808) [2]

l

Sep 2022
Ongoing Phase 3 Trials
in China [2]
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Caption: Key milestones in the Yimitasvir development timeline.
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Preclinical and Clinical Data
Pharmacokinetic Profile

Yimitasvir exhibits a pharmacokinetic profile supportive of a once-daily dosing regimen.[4][5]
Key parameters from studies in healthy volunteers and HCV-infected patients are summarized
below.

Table 1: Summary of Yimitasvir Pharmacokinetic Parameters

Parameter Value Reference(s)
Time to Max.
. 3.5-4.0 hours [41[6][7]

Concentration (Tmax)
Terminal Half-Life (t¥2) 13.4 - 19.7 hours [4][5]
Time to Steady State ~5 days [31[4]
Accumulation Ratio 1.29-1.73 [3]
Apparent Oral Clearance

13.8 L/h [5][8]
(CL/F)
Central Volume of Distribution

188 L [5](8]
(Vc/F)
Primary Elimination Route Fecal excretion of parent drug [4115]

| Effect of High-Fat Meal | Decreased rate and extent of absorption |[4][8] |

Clinical Efficacy

Clinical trials have demonstrated high efficacy rates for Yimitasvir-based combination
therapies, particularly against HCV genotype 1.

Table 2: Clinical Trial Efficacy Data
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Sustained
. . Patient Virologic
Trial Phase Regimen . Reference(s)
Population Response
(SVR12)
Yimitasvir
5.17 log10
Phase 1b (7 Monotherapy HCV Genotype
IU/mL max [3]
days) (30, 100, 200 1 .
RNA reduction
mg)
Yimitasvir (100
Non-cirrhotic
or 200 mg) +
Phase 2 i HCV Genotype 98.4% - 100% [5]
Sofosbuvir (400 b
mg) for 12 weeks
Furaprevir +
Phase 2 HCV 97.4% [9]

Yimitasvir

| Phase 3 | Emitasvir (100 mg) + Sofosbuvir (400 mg) for 12 weeks | Non-cirrhotic HCV

Genotype 1b | 99.7% |[10] |

Safety and Tolerability

Yimitasvir has been shown to be safe and well-tolerated in clinical studies.

Table 3: Summary of Safety Data from Phase 2 Trial (Yimitasvir + Sofosbuvir)
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Adverse Event 100 mg Yimitasvir 200 mg Yimitasvir
. Reference(s)

Profile Group Group
Overall Adverse

. 35.9% 36.9% [5]
Reaction Rate
Most Common
Adverse Reactions
Neutropenia 3.9% (overall) 3.9% (overall) [5]
Leukopenia 3.1% (overall) 3.1% (overall) [5]
Hypercholesterolemia  3.1% (overall) 3.1% (overall) [5]
Fatigue 3.1% (overall) 3.1% (overall) [5]

| Serious Adverse Events | No severe adverse events related to the study treatment were
reported. No patient discontinued treatment due to an adverse event. | |

Experimental Protocols
First-in-Human (FIH) Study Protocol

o Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple
doses of Yimitasvir in healthy volunteers.[4]

o Design: Randomized, double-blind, placebo-controlled study with two parts:

o Single Ascending Dose (SAD): Cohorts received single doses of 30, 100, 200, and 400 mg
of Yimitasvir or placebo.[4][6]

o Multiple Ascending Dose (MAD): Cohorts received 100 mg or 200 mg of Yimitasvir or
placebo once daily for 7 days.[4][6]

e Population: 32 subjects in the SAD part and 24 subjects in the MAD part (healthy adult
Chinese volunteers).[4]

o Assessments: Safety (adverse events, vital signs, ECGs, lab tests) and pharmacokinetics
(plasma concentrations of Yimitasvir at various time points).
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Food Effect Arm: A crossover study in 15 subjects to assess the effect of a standardized
high-fat meal on Yimitasvir pharmacokinetics.[4]

Phase 2 Combination Therapy Study Protocol

Objective: To assess the efficacy and safety of Yimitasvir combined with sofosbuvir in
patients with chronic HCV.

Design: A multicenter, randomized, open-label clinical trial. Patients were randomized 1:1
into two treatment groups.

Population: 129 non-cirrhotic patients with HCV genotype 1b infection, including both
treatment-naive (81.4%) and treatment-experienced (18.6%) individuals.

Intervention:
o Group 1: Yimitasvir phosphate 100 mg + sofosbuvir 400 mg, once daily for 12 weeks.
o Group 2: Yimitasvir phosphate 200 mg + sofosbuvir 400 mg, once daily for 12 weeks.

Primary Endpoint: Sustained Virologic Response 12 weeks after the end of treatment
(SVR12), defined as HCV RNA below the lower limit of quantification.[5][8]

Assessments: HCV RNA levels, safety monitoring (adverse events, lab tests), and viral
resistance monitoring for patients who did not achieve SVR.
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Screening & Enrollment

Screen Patients
(Non-cirrhotic, HCV Genotype 1b) [13]

l

Enroll & Randomize 129 Patients (1:1) [13]

12-Week Treatment Phase

Group 1 (n=64) Group 2 (n=65)
Yimitasvir 100mg + Sofosbuvir 400mg [13] Yimitasvir 200mg + Sofosbuvir 400mg [13]

\

\
Follow-l\li) & AnalV

24-Week Post-Treatment Follow-Up [13]

Primary Endpoint Assessment:
SVR12 [13]
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Caption: Workflow for the Phase 2 clinical trial of Yimitasvir plus Sofosbuvir.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b10857898?utm_src=pdf-body-img
https://www.benchchem.com/product/b10857898?utm_src=pdf-body
https://www.benchchem.com/product/b10857898?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857898?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

1. medchemexpress.com [medchemexpress.com]
2. Yimitasvir - HEC Pharm - AdisInsight [adisinsight.springer.com]

3. Clinical evaluation of efficacy, tolerability and pharmacokinetics of yimitasvir phosphate in
patients infected with hepatitis C virus - PubMed [pubmed.ncbi.nim.nih.gov]

4. Safety, Tolerability and Pharmacokinetics of Yimitasvir Phosphate Capsule, a Novel Oral
Hepatitis C Virus NS5A Inhibitor, in Healthy Chinese Volunteers - PubMed
[pubmed.ncbi.nim.nih.gov]

5. Frontiers | Population Pharmacokinetic Analysis of Yimitasvir in Chinese Healthy
Volunteers and Patients With Chronic Hepatitis C Virus Infection [frontiersin.org]

6. researchgate.net [researchgate.net]

7. Population Pharmacokinetic Analysis of Yimitasvir in Chinese Healthy Volunteers and
Patients With Chronic Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

8. frontiersin.org [frontiersin.org]

9. Product-Furaprevir-TaiGen Biotechnology - a pharmaceutical company dedicating in drug
discovery [taigenbiotech.com]

10. Emitasvir Phosphate - Drug Targets, Indications, Patents - Synapse
[synapse.patsnap.com]

To cite this document: BenchChem. [Yimitasvir discovery and development timeline].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10857898#yimitasvir-discovery-and-development-
timeline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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